molecular formula C9H9ClO2 B1625947 2-Methoxy-6-methylbenzoyl chloride CAS No. 50463-84-8

2-Methoxy-6-methylbenzoyl chloride

Cat. No. B1625947
CAS RN: 50463-84-8
M. Wt: 184.62 g/mol
InChI Key: ITMIWIVOVFXWET-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzoyl chloride, also known as o-Anisoyl chloride or o-Methoxybenzoyl chloride, is a chemical compound with the formula C8H7ClO2 . It has a molecular weight of 170.593 .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzoyl chloride consists of a benzene ring substituted with a methoxy group (OCH3) and a benzoyl chloride group (C(O)Cl) . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Methoxy-6-methylbenzoyl chloride is a liquid with a refractive index of 1.572 . It has a boiling point of 128-129 °C at 8 mmHg and a density of 1.146 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Derivatives

  • 2-Methoxy-6-methylbenzoyl chloride is involved in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound characterized by IR and 1H-NMR spectroscopy, and tested for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Antibacterial and Antifungal Agents

  • This compound is also used in the creation of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which have been found to have significant antibacterial and antifungal activities. These activities were comparable to those of standard agents like Ampicilline and Flucanazole in some cases (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Molecular Geometry and Analysis

  • The title compound, methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate, demonstrates the use of 2-methoxy-6-methylbenzoyl chloride in detailed molecular geometry analysis and experimental characterization, which is crucial for understanding the chemical properties of such derivatives (Özdemir, Dinçer, Koca, Yıldırım, & Büyükgüngör, 2009).

Endophytic Fungus Derivatives

  • Derivatives of 2-methoxy-6-methylbenzoyl chloride, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have been isolated from marine endophytic fungi. These compounds exhibit moderate antimicrobial and antitumor activities (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

Preparation Methods

  • Efficient preparation methods involving 2-methoxy-6-methylbenzoyl chloride have been developed for compounds like 2-chloro-6-methylbenzoic acid. These methods are crucial for large-scale preparation and have broad applicability in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).

Safety and Hazards

2-Methoxy-6-methylbenzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methoxy-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIWIVOVFXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512448
Record name 2-Methoxy-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylbenzoyl chloride

CAS RN

50463-84-8
Record name 2-Methoxy-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1A (1.7 g, 10.2 mmol) and thionyl chloride (2 ml) is heated under reflux for 1 hour. The mixture is concentrated and the resulting benzoylchloride is used without further purification.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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